8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
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Overview
Description
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that belongs to the class of pyridothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical properties that can be leveraged in various applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3 |
InChI Key |
BOOSAYPVOMVXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)SCCN2 |
Origin of Product |
United States |
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